N-(3-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 474.58 g/mol. This compound belongs to the class of heterocyclic compounds, specifically those containing thieno[3,2-d]pyrimidine structures, which are known for their diverse biological activities.
The synthesis of N-(3-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide can be approached through several methods. One common method involves the reaction of 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine derivatives with piperidine carboxylic acids under appropriate conditions.
Technical Details:
A representative reaction might involve:
The molecular structure of N-(3-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide features a thieno-pyrimidine core attached to a piperidine ring and a benzyl substituent.
Data:
COC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5
This structure indicates multiple functional groups that may contribute to its biological activity.
N-(3-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide can participate in various chemical reactions typical of amides and heterocycles.
Technical Details:
The mechanism of action for compounds like N-(3-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide often involves interactions with biological targets such as enzymes or receptors.
Data: Research indicates that similar compounds exhibit antimicrobial and anticancer activities through such mechanisms.
The physical properties of N-(3-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide include:
Chemical properties include:
N-(3-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide has potential applications in several scientific fields:
Research continues to explore its efficacy against various diseases and its underlying mechanisms of action.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4